2-Naphthalenecarboxamide, 4-[[[4-[[3-[[(1,1-dimethylethyl)amino]sulfonyl]-4-hydroxy-8-[(methylsulfonyl)amino]-1-naphthalenyl]azo]phenyl]sulfonyl]amino]-1-hydroxy-N,N-dioctadecyl-
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Overview
Description
2-Naphthalenecarboxamide, 4-[[[4-[[3-[[(1,1-dimethylethyl)amino]sulfonyl]-4-hydroxy-8-[(methylsulfonyl)amino]-1-naphthalenyl]azo]phenyl]sulfonyl]amino]-1-hydroxy-N,N-dioctadecyl- is a complex organic compound It is characterized by its intricate structure, which includes multiple functional groups such as sulfonyl, hydroxyl, and azo groups
Preparation Methods
The synthesis of 2-Naphthalenecarboxamide, 4-[[[4-[[3-[[(1,1-dimethylethyl)amino]sulfonyl]-4-hydroxy-8-[(methylsulfonyl)amino]-1-naphthalenyl]azo]phenyl]sulfonyl]amino]-1-hydroxy-N,N-dioctadecyl- involves multiple steps. The synthetic route typically starts with the preparation of the naphthalenecarboxamide core, followed by the introduction of the azo group through a diazotization reaction. The sulfonyl and hydroxyl groups are then added through sulfonation and hydroxylation reactions, respectively. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pH, and reaction time.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The azo group can be reduced to form amines.
Substitution: The sulfonyl groups can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Naphthalenecarboxamide, 4-[[[4-[[3-[[(1,1-dimethylethyl)amino]sulfonyl]-4-hydroxy-8-[(methylsulfonyl)amino]-1-naphthalenyl]azo]phenyl]sulfonyl]amino]-1-hydroxy-N,N-dioctadecyl- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential as a biological probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, the azo group can undergo reduction to form amines, which can then interact with enzymes or receptors in biological systems. The sulfonyl and hydroxyl groups can form hydrogen bonds with target molecules, influencing their activity and function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds to 2-Naphthalenecarboxamide, 4-[[[4-[[3-[[(1,1-dimethylethyl)amino]sulfonyl]-4-hydroxy-8-[(methylsulfonyl)amino]-1-naphthalenyl]azo]phenyl]sulfonyl]amino]-1-hydroxy-N,N-dioctadecyl- include:
Pigment Red 5: Another naphthalenecarboxamide derivative used as a color pigment.
C.I. Pigment Red 170: A similar compound used in industrial applications. These compounds share structural similarities but differ in their specific functional groups and applications, highlighting the unique properties of 2-Naphthalenecarboxamide, 4-[[[4-[[3-[[(1,1-dimethylethyl)amino]sulfonyl]-4-hydroxy-8-[(methylsulfonyl)amino]-1-naphthalenyl]azo]phenyl]sulfonyl]amino]-1-hydroxy-N,N-dioctadecyl-.
Properties
CAS No. |
65293-92-7 |
---|---|
Molecular Formula |
C68H104N6O9S3 |
Molecular Weight |
1245.8 g/mol |
IUPAC Name |
4-[[4-[[3-(tert-butylsulfamoyl)-4-hydroxy-8-(methanesulfonamido)naphthalen-1-yl]diazenyl]phenyl]sulfonylamino]-1-hydroxy-N,N-dioctadecylnaphthalene-2-carboxamide |
InChI |
InChI=1S/C68H104N6O9S3/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-39-50-74(51-40-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-2)67(77)59-52-61(56-42-37-38-43-57(56)65(59)75)72-85(80,81)55-48-46-54(47-49-55)69-70-62-53-63(86(82,83)73-68(3,4)5)66(76)58-44-41-45-60(64(58)62)71-84(6,78)79/h37-38,41-49,52-53,71-73,75-76H,7-36,39-40,50-51H2,1-6H3 |
InChI Key |
BEJPUUABDNGSNE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCCC)C(=O)C1=C(C2=CC=CC=C2C(=C1)NS(=O)(=O)C3=CC=C(C=C3)N=NC4=CC(=C(C5=C4C(=CC=C5)NS(=O)(=O)C)O)S(=O)(=O)NC(C)(C)C)O |
Origin of Product |
United States |
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